N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide
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Overview
Description
N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with furan-2-amine. This reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its interactions with biological macromolecules.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide: This compound has a similar structure but with a cyano group at the 3-position of the thiophene ring.
N-(4,5-Dimethylthiophen-2-yl)furan-2-carboxylate: This ester derivative has a similar core structure but with an ester functional group instead of an amide.
Uniqueness
N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-(4,5-dimethylthiophen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-6-10(15-8(7)2)12-11(13)9-4-3-5-14-9/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWAQXSXXWIDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID57256536 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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